molecular formula C20H22ClNO4 B2396848 2-((4-Chlorophenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate CAS No. 1324955-09-0

2-((4-Chlorophenethyl)amino)-2-oxoethyl 2-(4-ethoxyphenyl)acetate

Cat. No. B2396848
CAS RN: 1324955-09-0
M. Wt: 375.85
InChI Key: JJHXSIXNUIQDAV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an amide group (from the “amino” part of the name) and an acetate group (from the “acetate” part of the name). It also seems to have a phenethyl group (a two-carbon chain attached to a benzene ring) and an ethoxyphenyl group (an ethoxy group attached to a benzene ring) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide and acetate groups. This could potentially be achieved through reactions involving acetic acid or its derivatives .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, it might be soluble in certain solvents and have a specific melting point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, it might interact with specific proteins or other molecules in the body to exert its effects .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. This could include wearing protective clothing and avoiding inhalation or contact with skin and eyes .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. For example, if it showed promising activity as a drug, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-2-25-18-9-5-16(6-10-18)13-20(24)26-14-19(23)22-12-11-15-3-7-17(21)8-4-15/h3-10H,2,11-14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHXSIXNUIQDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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